molecular formula C9H16O3 B153645 trans-Ethyl 2-hydroxycyclohexanecarboxylate CAS No. 6125-55-9

trans-Ethyl 2-hydroxycyclohexanecarboxylate

Cat. No. B153645
CAS RN: 6125-55-9
M. Wt: 172.22 g/mol
InChI Key: WOGRTPJVNNCUKN-HTQZYQBOSA-N
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Description

trans-Ethyl 2-hydroxycyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylates. These compounds contain a cyclohexane ring that is substituted with a carboxylate group and a hydroxyl group. The trans- configuration indicates that the substituents are on opposite sides of the cyclohexane ring.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been explored in various studies. For instance, optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, including ethyl trans-2-aminocyclohexanecarboxylate, have been prepared through preferential crystallization and subsequent reactions . Additionally, an improved synthesis method for ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, which shares structural similarities with trans-ethyl 2-hydroxycyclohexanecarboxylate, has been reported, highlighting key steps such as asymmetric Diels–Alder reactions and cyclization . These methods provide insights into potential synthetic routes for trans-ethyl 2-hydroxycyclohexanecarboxylate.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives has been the subject of various studies. For example, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis . Similarly, the conformational analysis of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates was investigated using Raman spectroscopy . These studies provide a foundation for understanding the molecular structure of trans-ethyl 2-hydroxycyclohexanecarboxylate.

Chemical Reactions Analysis

The reactivity of cyclohexanecarboxylate derivatives has been explored in various contexts. For instance, the photocyclization of trans-1-(1′-naphthyl)-2-(3-hydroxyphenyl)-ethene provided evidence for a photoisomerization process . Additionally, the intermolecular Pauson-Khand reactions of ethyl trans-2-phenylethynylcyclopropanecarboxylate demonstrated the incorporation of alkyne groups into complex structures . These studies suggest potential chemical reactions that trans-ethyl 2-hydroxycyclohexanecarboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives have been characterized in several studies. For example, the title compound in one study, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, was shown to have a chair conformation for the cyclohexanone ring and exhibited intermolecular hydrogen bonding . The reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with m-CPBA led to the formation of β-hydroxyacid derivatives, indicating the reactivity of the cyclopropane carbon skeleton . These findings contribute to the understanding of the physical and chemical properties of trans-ethyl 2-hydroxycyclohexanecarboxylate.

Scientific Research Applications

Stereochemical Studies and Chiral Compound Synthesis

  • Trans-Ethyl 2-hydroxycyclohexanecarboxylate, as a chiral compound, plays a crucial role in stereochemical studies. These studies focus on the synthesis of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, which are essential for understanding molecular rotations and optical activity in organic chemistry (Nohira, Ehara, & Miyashita, 1970).

Biological Evaluation and Enzyme Inhibition

  • Bromophenol derivatives with cyclopropyl moiety, including trans-Ethyl 2-hydroxycyclohexanecarboxylate, have been synthesized and evaluated for their biological activity. These compounds demonstrate effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Agricultural Applications

  • Certain derivatives of trans-Ethyl 2-hydroxycyclohexanecarboxylate, such as ethyl cis-(and trans-) 5-iodo-trans-2-methylcyclohexane-1-carboxylate, have shown to be effective attractants for pests like the Mediterranean fruit fly. This application is significant in the field of agricultural pest control (Avery, Cunningham, & Waters, 1994).

Photochemical Reactions

  • The compound has been utilized in studies focusing on the photochemical reactions of cycloalkanones. These studies provide insights into the formation of ω-substituted esters, which are essential in organic synthesis and photochemistry (Tokuda, Watanabe, & Itoh, 1978).

Enzyme Studies

  • Research involving trans-Ethyl 2-hydroxycyclohexanecarboxylate has contributed to enzyme studies, particularly in understanding the enzyme kinetics and inhibition mechanisms. This is evident in the synthesis and evaluation of enzyme inhibitors using derivatives of this compound (Schaeffer & Odin, 1965).

properties

IUPAC Name

ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRTPJVNNCUKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 2-hydroxycyclohexanecarboxylate

CAS RN

6125-55-9
Record name 6125-55-9
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.2 g of borane/tert-butylamine complex was added to 200 ml of diethyl ether solution containing 15.6 g (0.10 mol) of methyl cyclohexanone-2-carboxylate and stirred overnight at room temperature. An aqueous diluted hydrochloric acid was added thereto to make it weakly acidic, which was then subjected to liquid-liquid separation. The organic layer separated was dried, concentrated and then distilled under reduced pressure to obtain 13.4 g of ethyl 2-hydroxycyclohexanecarboxylate. Yield: 84.8%. b.p. 60° to 62° C. (0.3 mmHg).
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Synthesis routes and methods III

Procedure details

3.2 g of borane/tert-butylamine complex was added to 200 ml of diethyl ether solution containing 17.0 g (0.10 mol) of ethyl cyclohexanone-2-carboxylate and stirred overnight at room temperature. An aqueous diluted hydrochloric acid was added thereto to make it weakly acidic, which was then subjected to liquid-liquid separation. The organic layer thus separated was dried, concentrated and then distilled under reduced pressure to obtain 13.5 g of ethyl 2-hydroxycyclohexanecarboxylate. Yield: 78.5%. b.p. 68° to 71° C. (0.2 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-Ethyl 2-hydroxycyclohexanecarboxylate
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Citations

For This Compound
3
Citations
T Zhang, BK Redden, SL Wiskur - European Journal of Organic …, 2019 - Wiley Online Library
… kinetic resolution were determined using trans-ethyl 2-hydroxycyclohexanecarboxylate [(±)-4] … of reaction conditions for resolution of trans-ethyl 2-hydroxycyclohexanecarboxylate image …
T Zhang - 2019 - search.proquest.com
… When the ethyl group of trans ethyl 2hydroxycyclohexanecarboxylate (2.9) was changed to an isopropyl group, a decrease in the selectivity factor was observed (from s = 14 to 10) …
Number of citations: 2 search.proquest.com
M Negrelli - 2011 - tede2.uepg.br
… of cis and trans ethyl-2-hydroxycyclohexanecarboxylate … analysis of cis/trans ethyl-2 hydroxycyclohexanecarboxylate. For this… cis/trans ethyl-2-hydroxycyclohexanecarboxylate …
Number of citations: 0 tede2.uepg.br

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